molecular formula C12H17NO2 B11953611 Propyl N-(3,4-xylyl)carbamate

Propyl N-(3,4-xylyl)carbamate

Cat. No.: B11953611
M. Wt: 207.27 g/mol
InChI Key: AWUJZBDECORJIN-UHFFFAOYSA-N
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Description

Propyl N-(3,4-xylyl)carbamate is an organic compound with the molecular formula C12H17NO2. It belongs to the class of carbamates, which are widely used in various fields including medicinal chemistry, agriculture, and industry. Carbamates are known for their stability and ability to modulate biological properties, making them valuable in drug design and other applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

propyl N-(3,4-dimethylphenyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-4-7-15-12(14)13-11-6-5-9(2)10(3)8-11/h5-6,8H,4,7H2,1-3H3,(H,13,14)

InChI Key

AWUJZBDECORJIN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC(=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl N-(3,4-xylyl)carbamate can be synthesized through a reaction between 3,4-dimethylphenyl isocyanate and propanol. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . The reaction can be carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, ensuring high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Propyl N-(3,4-xylyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Propyl N-(3,4-xylyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl N-(3,4-xylyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group provides distinct steric and electronic properties compared to other carbamates .

Biological Activity

Propyl N-(3,4-xylyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. Carbamates are known for their diverse applications in agriculture and medicine, particularly as insecticides and pharmaceuticals. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and coccidiostatic properties supported by various studies.

Chemical Structure and Properties

This compound can be represented by the chemical formula:

C12H17N1O2C_{12}H_{17}N_{1}O_{2}

This compound features a propyl group attached to a carbamate functional group linked to a 3,4-xylyl moiety. The structural characteristics contribute to its biological activity.

Antibacterial Activity

Research indicates that carbamate derivatives exhibit significant antibacterial properties against a range of gram-positive and gram-negative bacteria. This compound has been tested against various pathogens including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In laboratory tests, it was found that this compound inhibited bacterial growth at concentrations as low as 12.5 µg/mL, demonstrating its effectiveness comparable to established antibacterial agents .

Table 1: Antibacterial Efficacy of this compound

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa12.5 µg/mL

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several pathogenic fungi. Notable species include:

  • Candida albicans
  • Trichophyton rubrum

The compound demonstrated effective inhibition in standard antifungal assays, suggesting its potential use in treating fungal infections .

Table 2: Antifungal Efficacy of this compound

FungiMinimum Inhibitory Concentration (MIC)
Candida albicans15 µg/mL
Trichophyton rubrum20 µg/mL

Coccidiostatic Activity

This compound has also been evaluated for its coccidiostatic properties in veterinary medicine. In studies involving chickens infected with Eimeria tenella, the compound significantly reduced mortality rates and improved weight gain compared to untreated controls.

In trials:

  • Control groups showed approximately 50% mortality.
  • Treated groups exhibited survival rates of up to 90% with significant weight gain within eight days post-treatment .

Table 3: Coccidiostatic Effects of this compound

Treatment GroupSurvival Rate (%)Weight Gain (%)
Untreated Control50+0
Treated with Carbamate90+50

Case Studies

Several case studies have highlighted the efficacy of this compound in both laboratory and field settings. For instance:

  • Field Study on Poultry : A study conducted on poultry farms demonstrated that the administration of this compound reduced the incidence of coccidiosis significantly compared to traditional treatments.
  • Clinical Trials : Clinical trials assessing its antibacterial effects showed promising results in treating skin infections caused by resistant strains of bacteria.

Q & A

Basic: What are the optimal synthetic routes for preparing Propyl N-(3,4-xylyl)carbamate, and how can purity be validated?

Methodological Answer:
Synthesis typically involves carbamate formation via reaction of 3,4-dimethylaniline with propyl chloroformate under basic conditions (e.g., using triethylamine as a catalyst in anhydrous acetonitrile). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity using HPLC with a C18 column and UV detection at 254 nm, comparing retention times to standards. Confirm structural integrity via 1H^1H-NMR (e.g., characteristic peaks for xylyl methyl groups at δ 2.2–2.3 ppm and carbamate carbonyl at δ 155–160 ppm in 13C^{13}C-NMR) .

Basic: How can the lipophilicity of this compound be experimentally determined, and why is this critical for biological studies?

Methodological Answer:
Lipophilicity (log P) is quantified using reversed-phase HPLC. Calibrate the system with reference compounds of known log P values. Calculate the capacity factor (k) from retention times and extrapolate log k to 100% aqueous mobile phase to estimate log P. This parameter is vital for predicting membrane permeability in pharmacokinetic studies, particularly for neuroactive or enzyme-targeting applications .

Advanced: What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

Methodological Answer:
For X-ray crystallography, use SHELXL for refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters. Address ambiguities in electron density maps by iterative refinement of occupancy ratios and hydrogen-bonding networks. Validate using the R-factor convergence (<5% discrepancy) and the Hirshfeld surface analysis for intermolecular interactions .

Advanced: How can researchers reconcile discrepancies in bioactivity data across studies involving this compound?

Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, cell-line specificity). Conduct a meta-analysis by standardizing protocols:

  • Use identical solvent systems (e.g., DMSO concentration ≤0.1% in cellular assays).
  • Validate target engagement via competitive binding assays (e.g., SPR or ITC).
  • Apply multivariate statistical tools (PCA or ANOVA) to isolate confounding variables .

Advanced: What computational approaches are suitable for modeling the interaction of this compound with cytochrome P450 enzymes?

Methodological Answer:
Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the enzyme’s crystal structure (PDB ID). Optimize ligand geometry with DFT (B3LYP/6-31G* basis set). Validate binding poses via MD simulations (NAMD or GROMACS) over 100 ns, monitoring RMSD fluctuations (<2 Å). Cross-reference with experimental inhibition kinetics (Lineweaver-Burk plots) to confirm competitive/non-competitive mechanisms .

Basic: What spectroscopic techniques are essential for characterizing degradation products of this compound under oxidative stress?

Methodological Answer:
Employ LC-MS/MS (Q-TOF instrumentation) in positive-ion mode to identify degradation fragments. Use 1H^1H-NMR to track loss of propyl or xylyl moieties. For reactive oxygen species (ROS)-mediated degradation, combine ESR spectroscopy with spin-trapping agents (e.g., DMPO) to detect radical intermediates .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:
Systematically vary substituents on the xylyl and carbamate groups. Synthesize analogs (e.g., ethyl or butyl carbamates, halogenated xylyl derivatives). Test bioactivity in a high-throughput assay (e.g., fluorescence-based enzyme inhibition). Use QSAR modeling (CoMFA or CoMSIA) to correlate electronic (Hammett σ), steric (Taft Es_s), and hydrophobic (π) parameters with activity. Validate models via leave-one-out cross-validation (q2^2 > 0.5) .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Methodological Answer:
Standardize reaction conditions using process analytical technology (PAT):

  • Monitor reaction progress in real-time via in-situ FTIR (e.g., tracking carbonyl peak at ~1700 cm1^{-1}).
  • Implement Design of Experiments (DoE) to optimize temperature, stoichiometry, and solvent ratios.
  • Characterize batches using DSC for polymorph consistency and ICP-MS for trace metal contaminants .

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